molecular formula C14H14O2 B057181 1,1-Bis(4-hydroxyphenyl)ethane CAS No. 2081-08-5

1,1-Bis(4-hydroxyphenyl)ethane

Cat. No. B057181
CAS RN: 2081-08-5
M. Wt: 214.26 g/mol
InChI Key: HCNHNBLSNVSJTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1-Bis(4-hydroxyphenyl)ethane derivatives is a subject of considerable interest. One study describes the synthesis of liquid-crystalline polyethers based on this compound, highlighting methods for creating hexagonal columnar mesophases in polymers. These polyethers, including those based on 1,1-Bis(4-hydroxyphenyl)ethane and other related compounds, are characterized by differential scanning calorimetry (DSC), wide-angle X-ray diffraction (WAXD), and thermal optical polarized microscopy to determine their phase behavior (Percec et al., 1992).

Molecular Structure Analysis

The molecular structure of 1,1-Bis(4-hydroxyphenyl)ethane and its derivatives has been extensively studied. For example, the crystal structure of adducts formed with 1,1,1-tris(4-hydroxyphenyl)ethane demonstrates the ability of these compounds to form complex, continuously interwoven three-dimensional structures through hydrogen bonding (Zakaria et al., 2002).

Chemical Reactions and Properties

1,1-Bis(4-hydroxyphenyl)ethane undergoes various chemical reactions, leading to the formation of novel compounds with unique properties. The thermal decomposition of related brominated flame retardants, for example, has been analyzed to understand the mechanisms of their breakdown at high temperatures, offering insights into the stability and reactivity of these compounds (Altarawneh & Dlugogorski, 2014).

Physical Properties Analysis

The physical properties of 1,1-Bis(4-hydroxyphenyl)ethane-based polymers, such as their glass transition temperatures and thermal stability, are influenced by the presence of hydroxy side groups. These modifications impact the material's thermal mechanical properties and solubility, making them subjects of interest for materials science research (Okabe & Morikawa, 2010).

Chemical Properties Analysis

The chemical properties of compounds derived from 1,1-Bis(4-hydroxyphenyl)ethane, including their reactivity and binding affinity, have been explored in various contexts. For instance, the synthesis of polyimides from this compound and their characterization reveal how the hydroxy side groups affect the chemical properties of the resulting polyimides, such as their reactivity and stability (Okabe & Morikawa, 2010).

Scientific Research Applications

  • Polymer Synthesis : 1,1-Bis(4-hydroxyphenyl)ethane is used in the synthesis of novel polyimides, which have significant applications due to their thermal and mechanical properties. These polyimides, characterized by their high glass transition temperatures, are used in high-performance materials (Okabe & Morikawa, 2010) (Okabe & Morikawa, 2010).

  • Chemical Complex Formation : It forms inclusion complexes with β-cyclodextrin, which impacts its physical properties like solubility and fluorescence intensity. Such complexes are of interest in pharmaceutical and chemical industries for modifying the properties of compounds (Deng Nan-sheng, 2010) (Deng Nan-sheng, 2010).

  • Estrogenic Activity Study : This compound is studied in relation to its estrogenic and proestrogenic properties. Understanding these properties is crucial in evaluating the environmental and health impacts of certain chemicals, including pesticides and plastics (Bulger, Feil, & Kupfer, 1985) (Bulger, Feil, & Kupfer, 1985).

  • Liquid Crystalline Behavior : Research into copolyethers based on 1,1-bis(4-hydroxyphenyl)ethane explores their liquid crystalline behavior. This has implications for the development of new materials with specific optical and electronic properties (Hurduc et al., 1998) (Hurduc et al., 1998).

  • Biodegradation Studies : The biodegradation of bisphenols, including 1,1-bis(4-hydroxyphenyl)ethane, under various conditions is studied to understand their environmental impact and fate in natural environments (Ike et al., 2006) (Ike et al., 2006).

properties

IUPAC Name

4-[1-(4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNHNBLSNVSJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047891
Record name Bisphenol E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(4-hydroxyphenyl)ethane

CAS RN

2081-08-5
Record name Bisphenol E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Ethylidenebisphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5.0 grams (0.011 mole) of 1,2-bis(3,5-di-t-butyl-4-hydroxyphenyl)ethane dissolved in 30 milliliters of tetralin containing 0.2 gram (0.0012 mole) of p-toluensulfonic acid was heated to reflux for a total of 3 hours. The reaction mixture was cooled and poured into 50 milliliters of water. The precipitated solid was collected by suction filtration and recrystallized from ethanol to yield 2.3 grams (97 percent) of bisphenol E, melting point 199°-200° C.
Quantity
5 g
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30 mL
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50 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

A methylene chloride solution of a bisphenol B oligomer having a chloroformate group at its molecular terminal was obtained in the same manner as that in Manufacturing Example 1 except that the bisphenol E was replaced by 65.8 g (0.272 mol) of 2,2-bis(4-hydroxyphenyl)butane (BisB), the amount of triethylamine was changed to 53.8 g (0.533 mol), and the methylene chloride solution of phosgene was replaced by a solution in which 52.7 g (0.533 mol) of phosgene was dissolved in 225 mL of methylene chloride in Manufacturing Example 1. The obtained solution had a chloroformate concentration of 0.99 mol/L, a solid concentration of 0.21 kg/L and an average number of repeating units (n′) of 1.21. A content of an amide compound in the obtained BisB oligomer was found to be 90 mass ppm. A mass of nitrogen derived from triethylamine was 0.3 mass ppm. This obtained ingredient will be referred to as “BisB-CF” hereinafter.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
N Hurduc, A Daoudi, JM Buisine, V Barboiu… - European polymer …, 1998 - Elsevier
Copolyethers based on 3,3-bis(chloromethyl)oxetane and several bisphenols [4,4′-dihydroxyazobenzene, bisphenol A and 1,1-bis-(4-hydroxyphenyl)ethane] were synthesized. The …
Number of citations: 18 www.sciencedirect.com
K Sakai, H Yamanaka, K Moriyoshi… - Bioscience …, 2007 - jstage.jst.go.jp
A bacterium capable of assimilating 2, 2-bis (4-hydroxyphenyl) propane (bisphenol A), strain BP-7, was isolated from offshore seawater samples on a medium containing bisphenol A as …
Number of citations: 121 www.jstage.jst.go.jp
C Wohlfarth - Polymer Solutions: Physical Properties and their …, 2010 - Springer
Partial specific volume of poly[1,1-bis(4-hydroxyphenyl) ethane-co-thiophosgene] Page 1 Partial specific volume of poly[1,1-bis(4-hydroxyphenyl) ethane-co-thiophosgene] Data …
Number of citations: 2 link.springer.com
D Scutaru, N Hurduc, A Creanga… - International Journal of …, 1999 - Taylor & Francis
The paper studies the correlation between the structure and the thermal properties of some polyethers, using molecular simulation as a complementary method. The polymers were …
Number of citations: 3 www.tandfonline.com
PN Honkhambe, NA Dhamdhere… - High Performance …, 2013 - journals.sagepub.com
New poly(ether ether ketone)s (PEEKs) and poly(ether ether ketone ketone)s (PEEKKs) containing pendant biphenyl and naphthyl groups were synthesized by nucleophilic substitution …
Number of citations: 15 journals.sagepub.com
J Huang, C He, X Li, G Pan, H Tong - Waste management, 2018 - Elsevier
Density functional theory methods (DFT) M062X have been used to investigate the thermal degradation processes of model compound of bisphenol A polycarbonate (MPC) and to …
Number of citations: 41 www.sciencedirect.com
PN Honkhambe, CV Avadhani… - Journal of applied …, 2007 - Wiley Online Library
Aromatic polyesters containing biphenyl side groups were synthesized by phase‐transfer catalyzed interfacial polycondensation of 1‐(4‐biphenylyl)‐1,1‐bis(4‐hydroxyphenyl) ethane (…
Number of citations: 31 onlinelibrary.wiley.com
M Ike, MY Chen, E Danzl, K Sei… - Water science and …, 2006 - iwaponline.com
There is a group of compounds structurally similar to bisphenol-A (BPA), namely bisphenols (BPs), and some of them are considered to be able to partially replace BPA. In order to …
Number of citations: 198 iwaponline.com
BN Jang, CA Wilkie - Polymer Degradation and Stability, 2004 - Elsevier
The thermal degradation of polycarbonate under nitrogen was studied using TGA/FTIR, GC/MS and LC/MS as a function of mass loss. The gases evolved during degradation were …
Number of citations: 328 www.sciencedirect.com
CM Leu, YT Chang, CF Shu, CF Teng, J Shiea - Macromolecules, 2000 - ACS Publications
New dendritic poly(ether imide)s were synthesized by the convergent growth approach, using 1-(4-aminophenyl)-1,1-bis(4-hydroxyphenyl)ethane, as the building block. The aromatic …
Number of citations: 20 pubs.acs.org

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